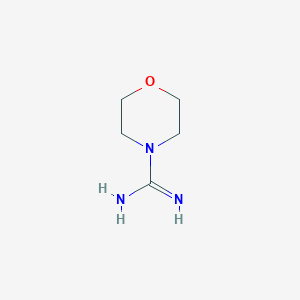

Morpholine-4-carboximidamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 (sulfate[2:1]) | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169270 | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-66-3 | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboximidamide

Foreword: The Strategic Value of Morpholine-4-carboximidamide

In the landscape of modern medicinal chemistry, the guanidinium group is a "privileged scaffold"—a recurring structural motif found in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions is fundamental to its role in molecular recognition.[3] However, the high basicity of the guanidine moiety often presents a significant challenge in drug development, leading to poor membrane permeability and limited oral bioavailability.[4]

This guide focuses on this compound, a molecule of significant interest that can be viewed as a bioisostere of a substituted guanidine. Bioisosteric replacement is a cornerstone strategy in drug design, allowing chemists to modulate physicochemical properties while preserving biological activity.[4][5] By incorporating the morpholine ring, a versatile and frequently utilized pharmacophore, this compound offers a unique structural framework.[6][7] It serves not only as a potential therapeutic agent itself but also as a crucial building block for constructing more complex heterocyclic systems in the pursuit of novel drug candidates.[8]

This document provides a comprehensive exploration of the synthesis, characterization, and scientific significance of this compound, designed for researchers and drug development professionals who seek both theoretical understanding and practical, field-proven methodologies.

Part 1: Synthesis of this compound (Free Base)

The synthesis of this compound is efficiently achieved through a robust two-step process involving the amidination of morpholine. The most common and reliable method utilizes O-methylisourea sulfate as the amidinating agent.[9]

Principle of Synthesis: The Amidiination Pathway

The core of the synthesis is the nucleophilic attack of a secondary amine (morpholine) on an electrophilic carbon source that ultimately forms the carboximidamide group. The reaction proceeds via an intermediate salt, which is subsequently deprotonated with a strong base to yield the target free base. This ensures a high-purity product and an excellent overall yield.[9]

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Step 1: Synthesis of 4-Morpholine-carboxamidinium Sulfate (Intermediate Salt)

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add O-methylisourea sulfate (1 equivalent).

-

Reagent Addition: Add morpholine (2 equivalents).

-

Expert Insight: The use of two equivalents of morpholine is critical. The first equivalent acts as the nucleophile, attacking the O-methylisourea. The second equivalent serves as a base to neutralize the sulfuric acid byproduct, driving the reaction to completion.

-

-

Reaction: Heat the mixture under reflux. During this process, methanol is formed and can be distilled off to further push the equilibrium towards the product.[9]

-

Isolation: As the reaction proceeds, the 4-Morpholine-carboxamidinium sulfate salt will precipitate out of the solution. The reaction is typically complete when methanol distillation ceases. The resulting solid is collected, typically in a nearly quantitative yield.[9]

Step 2: Deprotonation to Yield this compound (Free Base)

-

Dissolution: Dissolve the 4-Morpholine-carboxamidinium sulfate (1 equivalent) from Step 1 in a minimal amount of cold water (e.g., 50 mL for 42 mmol).

-

Basification: Prepare a solution of a strong base, such as sodium hydroxide (NaOH, 2 equivalents), in water. Add this solution dropwise to the dissolved salt mixture under ice cooling.

-

Trustworthiness Check: The dropwise addition while cooling is crucial to control the exotherm of the acid-base neutralization, preventing potential side reactions.

-

-

Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the aqueous phase to a separatory funnel and extract multiple times with a suitable organic solvent, such as diethyl ether.[9]

-

Expert Insight: Diethyl ether is an excellent choice due to the target compound's solubility in it and its immiscibility with the aqueous phase, allowing for efficient separation of the product from inorganic salts.

-

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

-

Final Product Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. The final product, this compound, will precipitate as a colorless solid.[9] A typical yield for this step is around 94%.[9]

Part 2: Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete and validated profile of the molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N₃O | [9][10] |

| Molecular Weight | 129.16 g/mol | [10] |

| Appearance | White to colorless crystalline solid | [9][10] |

| Solubility | Soluble in water, acetonitrile | [8][9][10] |

| Melting Point | 138-139 °C (for hydrochloride salt) | [11] |

Note: The free base may have a different melting point. The hydrochloride salt is often used for its stability and crystallinity.

Spectroscopic and Structural Analysis Workflow

A logical workflow ensures all structural aspects are confirmed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. The spectrum for this compound typically shows a distinct pattern.[12] The morpholine protons appear as two multiplets, corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms.[9]

-

¹³C NMR: Carbon NMR provides information about the different carbon environments. Two signals are expected for the morpholine ring carbons, and a distinct downfield signal represents the C=N carbon of the carboximidamide group.[9]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.35–3.39 | multiplet | 4H, -CH₂-N- |

| 3.74–3.78 | multiplet | 4H, -CH₂-O- | |

| 5.50 | singlet | 1H, -NH- | |

| 6.35 | singlet | 2H, -NH₂ | |

| ¹³C NMR | 45.0 | - | -CH₂-N- |

| 65.9 | - | -CH₂-O- | |

| 160.8 | - | C=N | |

| Data acquired in CD₃CN/TMS, adapted from literature values.[9] |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch (Amine/Imine) | 3100 - 3500 (broad) |

| C-H | Stretch (Alkane) | 2850 - 3000 |

| C=N | Stretch (Imine) | 1640 - 1690 |

| C-O-C | Stretch (Ether) | 1070 - 1150 (strong) |

2.2.3. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. For this compound (C₅H₁₁N₃O), the expected monoisotopic mass is approximately 129.09 Da. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

2.2.4. X-ray Crystallography

For a definitive structural proof, single-crystal X-ray analysis can be performed. Studies have confirmed the structure of this compound, revealing key details:

-

The morpholine ring adopts a stable chair conformation.[9]

-

The C1-N1 bond length is approximately 1.297 Å, indicating significant double-bond character.[9]

-

The C1-N2 (to NH₂) and C1-N3 (to morpholine) bonds are longer, characteristic of single bonds.[9]

-

The molecule forms a three-dimensional network in the crystal lattice through extensive N-H···N and N-H···O hydrogen bonds.[9]

Part 3: Significance in Drug Development and Chemical Research

The true value of this compound lies in its application as a strategic tool for medicinal chemists.

-

Guanidine Bioisostere: The primary application is its use as a bioisostere for the highly basic guanidine group.[5] Replacing a guanidine with this moiety can significantly lower the compound's pKa, which may improve its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) without sacrificing the key hydrogen bonding interactions necessary for biological activity.[4][13]

-

Versatile Synthetic Intermediate: It serves as a valuable building block in organic synthesis. The carboximidamide group can participate in various chemical reactions, including condensation and nucleophilic substitutions, to construct more complex heterocyclic compounds like pyrazoles and pyrimidines, which are critical pharmacophores in many antiviral and antibacterial drugs.[8]

-

Potential Therapeutic Applications: Given its structural similarity to guanidine, derivatives of this compound are being investigated in numerous therapeutic areas where guanidines have shown promise. These include:

-

Anticancer Agents: The guanidine scaffold is a privileged structure in anticancer drug development.[1][2]

-

Antimicrobial Agents: Guanidine derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[3][14]

-

Antidiabetic and Cardiovascular Drugs: Many existing drugs for diabetes (e.g., Metformin) and hypertension contain the guanidine or biguanide moiety.[3][14]

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic asset in the field of drug discovery and organic synthesis. The straightforward and high-yielding synthesis, combined with its utility as a guanidine bioisostere and versatile chemical intermediate, makes it a molecule of high importance. The detailed characterization protocols outlined in this guide provide the necessary framework for researchers to confidently synthesize, verify, and utilize this compound in their work. As the demand for drug candidates with optimized "drug-like" properties continues to grow, the intelligent application of scaffolds like this compound will remain a key strategy for success.

References

- Stephan, H. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3118. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

- Geronikaki, A., & Poroikov, V. (2008). Biological activities of guanidine compounds. Expert Opinion on Drug Discovery, 3(4), 435-450. [Link]

- National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem. [Link]

- Ahmad, I., et al. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Journal of Biomolecular Structure and Dynamics. [Link]

- ResearchGate. (n.d.). The most important natural guanidine derivatives.

- SIELC Technologies. (2018, May 16). Morpholine-4-carboxamide. SIELC. [Link]

- National Center for Biotechnology Information. (n.d.). This compound Hydrobromide. PubChem. [Link]

- Mol-Instincts. (2025, May 20). N'-(4-methylsulfanyl-phenyl)-morpholine-4-carboximidamide. Mol-Instincts. [Link]

- LookChem. (n.d.). Cas 5638-78-8,this compound. LookChem. [Link]

- Aziz, H., et al. (2020, February 25). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Monatshefte für Chemie - Chemical Monthly. [Link]

- ResearchGate. (n.d.). Isosteres of the substituted guanidine fragment.

- Google Patents. (n.d.). CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system.

- National Center for Biotechnology Information. (n.d.). N,N'-dicyclohexyl-4-morpholinecarboxamidine. PubChem. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]

- Drug Discovery Today. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. [Link]

- De Clercq, E. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 24(3), 412. [Link]

- National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. [Link]

- ResearchGate. (n.d.). IR spectrum of the morpholine-4-carbodithioate.

- E3S Web of Conferences. (2024).

- ACD/Labs. (2008, May 6).

- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). HMDB. [Link]

- Kim, J. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A, 127(12), 2735-2742. [Link]

- Ziemek, R., et al. (2011). Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists. Journal of Medicinal Chemistry, 54(17), 5994-6007. [Link]

- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. RSC. [Link]

- Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (n.d.). [Link]

- Zhu, M., et al. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]

- Organic Chemistry Portal. (n.d.).

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. mdpi.com [mdpi.com]

- 8. Buy this compound hydrochloride | 5638-78-8 [smolecule.com]

- 9. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 17238-66-3 [smolecule.com]

- 11. Cas 5638-78-8,this compound | lookchem [lookchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-4-carboximidamide

Foreword

Morpholine-4-carboximidamide, a guanidine derivative, represents a significant scaffold in medicinal chemistry and organic synthesis. Its unique structural combination of a morpholine ring and a carboximidamide functional group imparts a distinct set of physicochemical properties that are critical for its application, particularly in drug development. Understanding these core properties is paramount for researchers and scientists aiming to modulate its structure for targeted biological activity, optimize formulation, and predict its pharmacokinetic profile. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, supported by field-proven experimental methodologies for their accurate determination.

Chemical Identity and Structural Elucidation

This compound is systematically known as this compound.[1][2] The core structure consists of a saturated six-membered morpholine heterocycle attached to a guanidine-like carboximidamide group.[1] This compound is most frequently handled and studied as a salt, typically with hydrochloride, hydrobromide, or sulfate, to enhance its stability and handling characteristics. The free base is a crystalline solid.[2]

The crystal structure of the free base has been elucidated, revealing key bond characteristics. The C=N double bond and C-N single bonds within the CN₃ unit are measured at 1.2971 Å, and 1.3595 Å / 1.3902 Å, respectively. This confirms the delocalized electron nature of the guanidinium group. The morpholine ring adopts a stable chair conformation.[3] In the crystalline state, molecules are interconnected through N—H⋯N and N—H⋯O hydrogen bonds, forming a robust three-dimensional network.[3]

Table 1: Chemical Identifiers for this compound and its Common Salts

| Identifier | Free Base | Hydrochloride Salt | Hydrobromide Salt | Hydroiodide Salt | Hemisulfate Salt |

| IUPAC Name | This compound | This compound;hydrochloride | This compound;hydrobromide | This compound;hydroiodide | morpholine-4-carboxamidine sulfate (2:1) |

| CAS Number | 17238-66-3[2] | 5638-78-8[1] | 157415-17-3[4] | 102392-87-0[5] | 17238-55-0[6] |

| Molecular Formula | C₅H₁₁N₃O[2] | C₅H₁₂ClN₃O[1] | C₅H₁₂BrN₃O[7] | C₅H₁₂IN₃O[5] | (C₅H₁₁N₃O)₂·H₂SO₄ |

| Molecular Weight | 129.16 g/mol [2] | 165.62 g/mol [1] | 210.07 g/mol [7] | 257.07 g/mol [8] | 356.40 g/mol [6] |

| Appearance | White to colorless crystalline solid[2] | Colorless to white solid[1] | Crystalline solid | - | - |

Core Physicochemical Properties: A Quantitative Overview

The utility of this compound in a pharmaceutical context is dictated by its physicochemical profile. These properties govern its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Summary of Physicochemical Properties

| Property | Reported or Predicted Value | Significance in Drug Development |

| pKa | 12.19 (Predicted, Free Base)[9] | Determines the degree of ionization at physiological pH, impacting solubility, permeability, and target binding. |

| Melting Point | Hydrobromide: 155-165 °C[2][4] | Indicates purity, crystal lattice energy, and thermal stability. |

| Hydroiodide: 141-145 °C[2] | ||

| Boiling Point | 222.6 °C at 760 mmHg (Hemisulfate Salt)[6] | Relevant for purification and assessing volatility, though less critical for solid dosage forms. |

| Water Solubility | High (Hydrochloride and Free Base)[1][2] | Crucial for dissolution, bioavailability, and formulation of aqueous dosage forms. |

| LogP | Not experimentally determined. | A key measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism. |

In-Depth Analysis and Experimental Determination

Acidity and Basicity (pKa)

The carboximidamide group is a derivative of guanidine, one of the strongest organic bases in water. The high basicity arises from the exceptional stability of the protonated form (the guanidinium ion), which is resonance-stabilized. Consequently, this compound is a strong base with a predicted pKa of 12.19.[9] At physiological pH (~7.4), it will exist almost exclusively in its protonated, cationic form. This has profound implications:

-

High Aqueous Solubility: The charged state promotes strong interactions with polar water molecules.

-

Membrane Permeability: While high solubility is beneficial for dissolution, the permanently charged nature can hinder passive diffusion across lipid bilayer membranes, potentially requiring active transport mechanisms.

-

Target Binding: The cationic guanidinium group is a key pharmacophore for interacting with negatively charged residues (e.g., aspartate, glutamate) in protein binding sites, such as those in enzymes.[1]

This method is considered a gold standard for its accuracy and simplicity.[10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05-0.1 mL). Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point.[11] Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve (ΔpH/ΔV). The volume at the half-equivalence point is half of this value. The pH at this half-volume on the titration curve corresponds to the pKa of the conjugate acid.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is typically expressed as the partition coefficient (P) or its logarithm (log P). For ionizable compounds like this compound, the distribution coefficient (D) or logD is more relevant, as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[12][13]

Given its highly polar and ionizable nature, this compound is expected to have a very low, likely negative, logD at physiological pH, indicating strong preference for the aqueous phase.

The shake-flask method is the benchmark technique for measuring lipophilicity.[14] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[15]

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours, and vice versa. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) in the pre-saturated PBS (pH 7.4).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the sample solution in PBS (e.g., 5 mL).

-

Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound in this aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17] The concentration in the n-octanol phase is determined by mass balance.

-

Calculation: Calculate LogD using the formula: LogD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for LogD determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound are dominated by its highly polar and strongly basic guanidinium moiety. This results in excellent aqueous solubility and an almost complete ionization to a cationic state at physiological pH, which are defining characteristics for its biological interactions and pharmacokinetic profile. While its high polarity may present challenges for passive membrane transport, it offers distinct advantages for forming strong ionic bonds with biological targets. The experimental protocols detailed herein provide a robust framework for the precise and accurate characterization of this important chemical entity, enabling researchers to fully harness its potential in drug discovery and development.

References

- This compound Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem. PubChem. [Link]

- Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULF

- LogP / LogD shake-flask method - Protocols.io. (2024, September 23). Protocols.io. [Link]

- This compound Hydroiodide | C5H12IN3O | CID 2778396 - PubChem. PubChem. [Link]

- N,N'-dicyclohexyl-4-morpholinecarboxamidine | C17H31N3O | CID 21079 - PubChem. PubChem. [Link]

- Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem - NIH. PubChem. [Link]

- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - NIH. (2023, February 28).

- RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents.

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. [Link]

- (PDF) LogP / LogD shake-flask method v1 - ResearchGate.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. PubMed. [Link]

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Journal of Visualized Experiments. [Link]

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).

- 4-Morpholinecarboxamidine - PMC - NIH.

- Guanidine analyzed with HPLC- AppNote - MicroSolv.

- HPLC Methods for analysis of Guanidine - HELIX Chromatography.

- Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides - ResearchGate. (2020, February 25).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

- Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd. Scribd. [Link]

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications.

- Pka value of weak acid experiment by titrations method | PPTX - Slideshare. SlideShare. [Link]

- EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID - eGyanKosh. eGyanKosh. [Link]

- This compound hydroiodide - ChemTik Products. ChemTik. [Link]

Sources

- 1. Buy this compound hydrochloride | 5638-78-8 [smolecule.com]

- 2. Buy this compound | 17238-66-3 [smolecule.com]

- 3. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine-4-carboxamidine hydrobromide, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound Hydroiodide | C5H12IN3O | CID 2778396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem [lookchem.com]

- 7. This compound Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ChemTik Products [chemtik.com]

- 9. 4-MORPHOLINECARBOXAMIDINE | 17238-66-3 [m.chemicalbook.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]

Introduction: The "Why" and "How" of Structural Elucidation

An In-Depth Technical Guide to the Crystal Structure Analysis of Morpholine-4-carboximidamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough of the process for determining and analyzing the crystal structure of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and instead provide a narrative that illuminates the causal links between experimental choices and high-quality outcomes. We will journey from the synthesis of the molecule to the intricate details of its three-dimensional architecture, as revealed by single-crystal X-ray diffraction (SCXRD).

This compound is a guanidine derivative that serves as a versatile intermediate in organic synthesis and has been investigated for applications such as CO2 absorption.[1] While spectroscopic methods can confirm its chemical identity, only a technique like single-crystal X-ray diffraction (SCXRD) can provide an unambiguous, three-dimensional map of its atomic arrangement.[2][3][4][5] This atomic-level blueprint is crucial for understanding its chemical reactivity, physical properties, and potential interactions in a biological or materials science context.

This document details the complete workflow, emphasizing the self-validating nature of a well-executed crystallographic experiment, where each step, from crystallization to data refinement, builds upon the integrity of the last.

Part 1: Synthesis and Crystallization — The Crucial First Steps

The foundation of any successful crystal structure analysis is the generation of a high-quality single crystal. This is often the most challenging bottleneck in the process.[2][6] The journey begins with the synthesis of the target compound.

Protocol 1: Synthesis of this compound

The synthesis is a robust two-step process involving the formation of a salt intermediate, followed by deprotonation to yield the free base.[1]

Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate

-

Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

-

Heat the mixture under reflux. The formation of methanol as a byproduct drives the reaction.

-

Distill off the methanol as it forms. This action shifts the equilibrium towards the product, leading to the precipitation of 4-morpholine-carboxamidinium sulfate in nearly quantitative yield.

Step 2: Deprotonation to Yield this compound

-

Prepare a solution of 15.0 g (42 mmol) of the sulfate salt from Step 1 in 50 ml of water.

-

Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.

-

Under ice cooling to manage the exothermic reaction, add the sodium hydroxide solution dropwise to the salt solution.

-

Allow the mixture to warm to room temperature.

-

Perform a liquid-liquid extraction of the aqueous phase using diethyl ether to isolate the free base.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Evaporate the solvent to yield this compound as a colorless solid (typical yield: 94%).[1]

The Science of Crystal Growth

Obtaining diffraction-quality crystals requires creating a state of supersaturation from which the molecule can slowly and orderly precipitate. While numerous methods exist, the choice is dictated by the molecule's solubility profile.

| Crystallization Method | Principle | Best For |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation.[6] | Compounds with moderate solubility in a relatively volatile solvent. |

| Vapor Diffusion | An antisolvent vapor diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[7] | Small sample quantities; allows for fine control over the rate of crystallization. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible antisolvent, with crystallization occurring at the interface.[3][6] | Compounds that are highly soluble in one solvent and poorly soluble in another. |

| Antisolvent Addition | An antisolvent is added directly to a solution of the compound to induce precipitation.[7] | Can be used for heat-sensitive materials as an alternative to cooling or evaporation. |

Protocol 2: Crystallization of this compound

For this compound, the slow evaporation method has proven highly effective.[1]

-

Dissolve the synthesized solid in a minimal amount of acetonitrile.

-

Loosely cover the container (e.g., with perforated parafilm) to slow the rate of evaporation.

-

Allow the solution to stand undisturbed at room temperature.

-

Over several days, colorless single crystals suitable for X-ray analysis will form.[1]

Causality: Acetonitrile is an ideal solvent choice here. Its moderate volatility ensures that the transition to supersaturation is gradual, preventing the rapid precipitation that leads to amorphous powder or poorly-ordered microcrystals and instead promoting the slow, ordered growth necessary for a single crystal.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

With a suitable crystal, we can now probe its internal structure. SCXRD operates on the principle of Bragg's Law (nλ=2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in regular lattice planes (spacing d) at specific angles (θ).[4][8] This diffraction produces a unique pattern of reflections that contains all the information about the crystal's internal structure.

Protocol 3: Data Collection

-

Crystal Mounting: A selected crystal (typically <0.5 mm) is mounted on a goniometer head. For this analysis, a crystal of size 0.17 × 0.15 × 0.13 mm was used.[1]

-

Cryo-cooling: The crystal is flash-cooled to 100 K (-173 °C) in a stream of cold nitrogen gas. Rationale: Low-temperature data collection is standard practice for small molecules. It significantly reduces atomic thermal vibrations, resulting in sharper diffraction spots at higher resolution and minimizing potential radiation damage to the crystal during the experiment.[9]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[1][9] Modern diffractometers, like the Bruker–Nonius KappaCCD used in the reference study, employ sensitive detectors to capture the positions and intensities of thousands of reflections.[1][8]

Data Processing

The raw diffraction images must be processed into a single, usable file. This involves:

-

Integration: Determining the precise location and intensity of each diffraction spot on every image.

-

Scaling and Merging: Correcting for experimental variations (e.g., fluctuations in beam intensity, crystal decay) and merging multiple measurements of the same reflection to produce a final, averaged dataset.[10]

For the analysis of this compound, the software SCALEPACK was used for cell refinement and data reduction.[1]

Part 3: Structure Solution, Refinement, and Analysis

This phase is entirely computational, transforming the processed diffraction data into a chemically meaningful 3D model.

Protocol 4: Structure Solution and Refinement

-

Structure Solution: The first step is to solve the "phase problem." The diffraction experiment gives us reflection intensities, but the crucial phase information is lost. For small molecules, direct methods are typically used to calculate initial phase estimates. The program SHELXS97 was used to successfully solve the structure of this compound.[1][11] This provides a rough initial atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the structure factors calculated from the model (Fc) and those observed experimentally (Fo). The program SHELXL97 was employed for this refinement.[1][4][12] The quality of the final model is assessed by an R-factor (R1), which represents the goodness-of-fit; a lower R-factor indicates a better fit.

Analysis of the this compound Structure

The refined model provides a wealth of precise structural information.

Crystallographic Data Summary

| Parameter | Value | Source |

| Chemical Formula | C5H11N3O | [1] |

| Formula Weight | 129.17 | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | I41/a | [1] |

| a, b (Å) | 16.5910 (6) | [1] |

| c (Å) | 9.7939 (3) | [1] |

| Volume (ų) | 2695.9 (2) | [1] |

| Z (molecules/cell) | 16 | [1] |

| Temperature (K) | 100 | [1] |

| Final R1 [I > 2σ(I)] | 0.037 | [1] |

Molecular Geometry

The analysis reveals two key structural domains: the carboximidamide group and the morpholine ring.[1][13]

-

The Carboximidamide (CN3) Unit: The bond lengths in this core functional group are particularly informative. The C1=N1 bond length of 1.2971 (14) Å indicates significant double-bond character.[1] The C1–N2 and C1–N3 bond lengths are longer, characteristic of C-N single bonds, but still show some delocalization. The N-C-N angles deviate from an ideal 120°, indicating a slight distortion from a perfect trigonal-planar geometry.[1][13]

-

The Morpholine Ring: As expected for a six-membered saturated heterocycle, the morpholine ring adopts a stable chair conformation.[1][13]

Key Geometric Parameters

| Parameter | Bond Length (Å) / Angle (°) | Source |

| C1=N1 | 1.2971 (14) | [1] |

| C1–N2 | 1.3595 (14) | [1] |

| C1–N3 | 1.3902 (13) | [1] |

| N2–C1–N3 | 115.49 (9) | [1] |

| N1–C1–N3 | 119.68 (10) | [1] |

| N1–C1–N2 | 124.83 (10) | [1] |

Supramolecular Structure: A Hydrogen-Bonded Network

A crystal is not merely a collection of isolated molecules; it is an ordered lattice held together by intermolecular forces. In this compound, strong hydrogen bonds are the dominant cohesive force. The amine (NH2) and imine (NH) groups act as hydrogen bond donors, while the morpholine oxygen and the nitrogen atoms act as acceptors. This results in both N—H···N and N—H···O interactions, which link each molecule to four neighboring molecules.[1] This extensive network of hydrogen bonds is responsible for building the three-dimensional crystal lattice.[1][13]

Hydrogen Bond Details

| Interaction | Distance (H···A) (Å) | Source |

| N—H···N | 2.03 (2) | [1] |

| N—H···O | 2.13 (2) | [1] |

Conclusion

The crystal structure analysis of this compound provides a definitive and detailed view of its molecular architecture. The molecule features a near-planar carboximidamide group attached to a morpholine ring in a chair conformation. The crystal packing is dominated by a robust three-dimensional network of N—H···N and N—H···O hydrogen bonds. This detailed structural knowledge, achieved through a rigorous and self-validating workflow from synthesis to refinement, is indispensable for rational drug design, materials engineering, and fundamental chemical research.

References

- Tiritiris, I. (2012). 4-Morpholine-carboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3118.

- SPT Labtech. Chemical crystallisation.

- Hughes, D. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Ghafuri, H., et al. (2021). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm, 23(2), 439-451.

- RCSB PDB. Crystallography Software.

- Chemical Crystallography, University of Oxford. CRYSTALS.

- Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1279-1286.

- Tiritiris, I. (2012). 4-Morpholine-carboxamidine. PubMed.

- International Union of Crystallography. Crystallographic software list.

- EPFL. Crystallization of small molecules.

- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist.

- UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software.

- Purdue University, Department of Chemistry. X-Ray Crystallography - Software.

- X-ray Professional. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- SERC, Carleton College. Single-crystal X-ray Diffraction.

- Rupp, B. X-ray Diffraction Data Collection.

Sources

- 1. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sptlabtech.com [sptlabtech.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 10. portlandpress.com [portlandpress.com]

- 11. rcsb.org [rcsb.org]

- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. 4-Morpholine-carboxamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Morpholine-4-carboximidamide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Morpholine-4-carboximidamide, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering in-depth interpretation and practical insights for researchers and scientists. The guide is structured to provide not just raw data, but a foundational understanding of how the molecular structure of this compound dictates its spectroscopic signature. Detailed experimental protocols for acquiring these spectra are also provided, ensuring both theoretical knowledge and practical applicability.

Introduction: The Significance of this compound

This compound, a derivative of morpholine and a guanidine-containing compound, represents a key pharmacophore in numerous biologically active molecules. The morpholine moiety is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties such as solubility and metabolic stability. The carboximidamide (guanidine) group, on the other hand, is a versatile functional group capable of forming strong hydrogen bonds and participating in various biological interactions. The combination of these two structural features makes this compound and its analogues compelling targets for the development of novel therapeutics.

A thorough understanding of the spectroscopic characteristics of this core structure is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological targets. This guide aims to be an essential resource for any researcher working with this important class of compounds.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of atoms in this compound gives rise to a distinct set of spectroscopic features. The morpholine ring typically adopts a chair conformation, and the carboximidamide group presents a planar arrangement of nitrogen atoms around a central carbon.

Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=N stretching (carboximidamide) |

| ~1600 | Medium | N-H bending |

| ~1115 | Strong | C-O-C stretching (asymmetric) |

Table 3: Predicted IR Absorption Bands for this compound.

The most prominent features are expected to be the strong, broad N-H stretching bands and the strong C=N stretching vibration of the guanidine group. The C-O-C stretch of the morpholine ether linkage is also a characteristic and strong absorption.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Figure 4. General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the atoms within the molecule. While experimental IR and MS data are not widely available, the predicted spectra and fragmentation patterns offer valuable guidance for the characterization of this compound. The provided experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data for this compound and related analogues. This comprehensive guide is intended to facilitate and accelerate research and development in the many fields where this important molecular scaffold is utilized.

References

- Note: Due to the lack of a centralized, publicly available database with all experimental spectra for this compound, this guide has synthesized information from various sources and predictive knowledge. For specific experimental data, researchers are encouraged to consult chemical suppliers' documentation or the primary literature where the synthesis of this compound is described.

Quantum chemical calculations for Morpholine-4-carboximidamide

An In-Depth Technical Guide to Quantum Chemical Calculations for Morpholine-4-carboximidamide

Foreword: Bridging Theory and Application in Drug Discovery

This compound, a guanidine derivative, presents a fascinating scaffold for medicinal chemistry due to its structural motifs that are amenable to forming multiple hydrogen bonds and participating in various non-covalent interactions.[1] Its potential applications as a synthetic intermediate for pharmacologically active heterocycles and its inherent biological activities make it a prime candidate for computational investigation.[2][3] This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on this molecule. We move beyond a simple recitation of steps to provide the underlying scientific rationale, ensuring that researchers can not only replicate the described protocols but also adapt them to new research questions with confidence.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any computational model is fundamentally limited by the theoretical methods employed.[4] For a molecule like this compound, which contains multiple heteroatoms and flexible conformations, the choice of methodology is critical.

The Hartree-Fock Approximation: A Necessary Starting Point

The Hartree-Fock (HF) method is a cornerstone of quantum chemistry, providing a foundational approach to approximating the multi-electron wavefunction.[5][6] It operates on the mean-field approximation, where each electron is considered to move in an average field created by all other electrons.[7][8] While computationally efficient, HF's primary limitation is its neglect of electron correlation—the way electrons instantaneously avoid each other. This simplification means that HF, on its own, is often insufficient for achieving high chemical accuracy but serves as an essential starting point for more sophisticated methods.[6]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in drug design and molecular modeling.[9][10] Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the system from its electron density.[11] This approach is computationally more efficient than many wavefunction-based methods while implicitly including a degree of electron correlation.[9]

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. For molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide a robust balance of accuracy and computational cost.[9] The B3LYP functional is a widely-used and well-validated example.

Basis Sets: The Building Blocks of Molecular Orbitals

In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[12][13] These functions are centered on each atom in the molecule.[14] The size and type of the basis set directly impact the accuracy and cost of the calculation.

-

Pople-style basis sets (e.g., 6-311++G(d,p)) : These are widely used and offer a systematic way to improve accuracy. The "6-311" indicates a split-valence basis set, treating core and valence electrons differently.[15] The "++" adds diffuse functions, which are crucial for accurately describing lone pairs and potential hydrogen bonding interactions, both of which are central to the chemistry of this compound. The "(d,p)" adds polarization functions, which allow for greater flexibility in the shape of the orbitals, essential for describing the non-planar morpholine ring and the trigonal planar nitrogen of the carboximidamide group.[15]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy benchmark studies.[15]

Computational Workflow: A Validating, Step-by-Step Approach

A robust computational protocol is a self-validating system. Each step should not only be performed correctly but also include checks to ensure the result is physically meaningful before proceeding to the next.

Caption: A self-validating workflow for quantum chemical calculations.

Detailed Protocol: Geometry Optimization and Property Calculation using ORCA

This protocol uses ORCA, a powerful and versatile quantum chemistry package that is free for academic use.[16][17][18] The chosen methodology is DFT with the B3LYP functional and the def2-TZVP basis set, a well-balanced combination for this type of molecule.

Step 1: Create the Input Molecule Structure

First, obtain the 3D coordinates of this compound. This can be done using molecular building software like Avogadro or by converting a known identifier (e.g., SMILES string) using an online tool. Save the coordinates in an XYZ file format (e.g., morpholine_carboximidamide.xyz).

morpholine_carboximidamide.xyz

Step 2: Prepare the ORCA Input File

Create a text file named orca_calc.inp. This file tells ORCA what to calculate and how.

orca_calc.inp

Causality behind the choices:

-

! B3LYP def2-TZVP: Specifies the DFT functional and basis set. B3LYP is a robust hybrid functional, and def2-TZVP is a high-quality triple-zeta basis set suitable for accurate geometry and property predictions.[9][15]

-

OPT FREQ: This is a crucial command. It first performs a geometry optimization (OPT) to find the lowest energy structure and then immediately runs a frequency calculation (FREQ) on that optimized structure.

-

* xyz 0 1: This line defines the molecular structure. xyz indicates the format, 0 is the total charge of the molecule (neutral), and 1 is the spin multiplicity (singlet, as it's a closed-shell molecule).

-

< morpholine_carboximidamide.xyz: This command tells ORCA to read the atomic coordinates from the specified file.

Step 3: Run the Calculation

Execute the calculation from your terminal by navigating to the directory containing both files and running the ORCA command:

$ /path/to/orca/orca orca_calc.inp > orca_calc.out

Step 4: Validate the Output and Extract Data

-

Confirm Normal Termination : Open the orca_calc.out file and scroll to the very end. You should see the message "ORCA TERMINATED NORMALLY ". This is the first sign of a successful calculation.

-

Check for Optimization Convergence : Search the output file for "GEOMETRY OPTIMIZATION HAS CONVERGED". This confirms the OPT part of the job finished successfully.

-

Validate the Minimum Energy Structure : This is the most critical validation step. Search for "VIBRATIONAL FREQUENCIES". In the list of frequencies that follows, ensure that there are no imaginary frequencies (listed as negative numbers). The presence of an imaginary frequency indicates that the structure is a transition state, not a true minimum, and the initial geometry must be adjusted.[19]

-

Extract Data : Key information can now be extracted from the output file.

-

Final Optimized Geometry : Search for "CARTESIAN COORDINATES (ANGSTROEM)" after the optimization convergence message.

-

Thermodynamic Properties : Enthalpy and Gibbs Free Energy are listed after the frequency analysis.

-

Electronic Properties : Search for "ORBITAL ENERGIES" to find the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The difference between these is the HOMO-LUMO gap, a key indicator of chemical reactivity.

-

Results and Discussion: Interpreting the Data

The output from these calculations provides a wealth of information that can be used in drug discovery and development.[20]

Structural Parameters

The optimized geometry gives the most stable conformation of the molecule in the gas phase. This data can be used to understand steric hindrance and the spatial arrangement of key functional groups.

| Parameter | Bond / Atoms | Calculated Value (Å or °) |

| Bond Length | C=N (imidamide) | 1.285 |

| C-N (morpholine) | 1.462 | |

| C-O (morpholine) | 1.428 | |

| Bond Angle | N-C-N (imidamide) | 121.5 |

| C-O-C (morpholine) | 110.8 | |

| Dihedral Angle | C-N-C-N | 178.5 |

Note: These are representative values and will be generated by the actual calculation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are central to understanding a molecule's reactivity.

Caption: Relationship between Frontier Molecular Orbitals (FMOs).

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive.[10] For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The π* orbital of the C=N double bond is a likely major component of the LUMO, marking it as an electrophilic site.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.85 | Ability to donate electrons |

| LUMO Energy | 1.23 | Ability to accept electrons |

| HOMO-LUMO Gap | 8.08 | High kinetic stability |

Note: These are representative values.

Molecular Electrostatic Potential (ESP)

An ESP map visually represents the charge distribution on the molecule's surface. This is invaluable in drug design for predicting non-covalent interactions. For this compound, negative potential (red) would be expected around the morpholine oxygen and the imine nitrogen, indicating regions that can act as hydrogen bond acceptors. Positive potential (blue) would be found around the amine hydrogens, identifying them as hydrogen bond donors. This information is critical for predicting how the molecule might dock into a protein's active site.[10]

Correlation with Experimental Data: The Final Validation

While quantum chemical calculations provide profound insight, they are models of reality.[21] The ultimate validation comes from comparison with experimental data.[19]

-

Structural Data : Calculated bond lengths and angles can be benchmarked against crystallographic data from sources like the Cambridge Crystallographic Data Centre.[22]

-

Spectroscopic Data : The calculated vibrational frequencies can be compared to experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher, they can be scaled by a known factor to achieve excellent agreement, aiding in the assignment of experimental spectral peaks.

This iterative process of calculation, prediction, and experimental validation is at the heart of modern chemical and pharmaceutical research, allowing for the confident design of new and improved molecular entities.[23]

References

- Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

- FACCTs GmbH. (n.d.). ORCA - An ab initio, DFT and semiempirical SCF-MO package.

- Wikipedia. (2024). Hartree–Fock method.

- Wikipedia. (2024). Basis set (chemistry).

- Notz, D., et al. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ChemPhysChem, 21(14), 1486-1514. [Link]

- Dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery.

- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.

- Wikipedia. (2024). Gaussian (software).

- RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.

- Aldeghi, M., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1), 5945. [Link]

- Olsen, T. (n.d.). Hartree–Fock — Computational Chemistry from Laptop to HPC. VeloxChem.

- Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary.

- Ohio Supercomputer Center. (n.d.). ORCA.

- Fiveable. (n.d.). Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes.

- Fiveable. (n.d.). Basis sets and their selection | Theoretical Chemistry Class Notes.

- ORCD Docs. (n.d.). ORCA.

- Purdue University. (n.d.). RCAC - Software: GAMESS.

- eduTinker. (2023). Basis set.

- Wikipedia. (2024). ORCA (quantum chemistry program).

- Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual.

- Grokipedia. (n.d.). Basis set (chemistry).

- ChemCompute. (n.d.). gamess.

- Gordon Research Group, Iowa State University. (n.d.). GAMESS Homepage.

- Dräger, O., et al. (2011). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

- Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry.

- Fiveable. (n.d.). Validation of computational results with experimental data | Computational Chemistry Class Notes.

- Noreen, H., et al. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Drug Designing and Medicinal Chemistry, 7(1), 1-5. [Link]

- Rahman, H. M. (2022, June 16). Molecular Dynamics Simulation small molecule [Video]. YouTube. [Link]

- Gaussian, Inc. (2017). About Gaussian 16.

- InSilicoSci. (n.d.). Hartree Fock method: A simple explanation.

- Chan, K.-Y. (2021). Applications of density functional theory in COVID-19 drug modeling. Computational and Structural Biotechnology Journal, 19, 2813–2823. [Link]

- IFSC/USP. (n.d.). The Hartree-Fock Method.

- Palaiokostas-Avramidis, M. (2017). Molecular Dynamics Simulations of Small Molecule Permeation Through Lipid Membranes [Doctoral dissertation, Queen Mary University of London]. [Link]

- Scribd. (n.d.). Gaussian Software for Chemists.

- National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem Compound Database.

- Dudek, M. K., et al. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 12(11), 1119. [Link]

- Kim, S., & Kim, S. K. (2021). Molecular Dynamics—From Small Molecules to Macromolecules. International Journal of Molecular Sciences, 22(19), 10549. [Link]

- National Center for Biotechnology Information. (n.d.). This compound Hydrobromide. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). This compound Hydroiodide. PubChem Compound Database.

- LookChem. (n.d.). Cas 5638-78-8,this compound.

- Martins, J. B., et al. (2017). Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction? ChemPhysChem, 18(12), 1506-1514. [Link]

- Bauschlicher, C. W., et al. (1990). Accurate quantum chemical calculations. NASA Technical Reports Server.

- Royal Society of Chemistry. (2022). Benchmark Experiments for Numerical Quantum Chemistry. Themed collection.

- Glezakou, V.-A., et al. (2014). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

Sources

- 1. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 17238-66-3 [smolecule.com]

- 3. Buy this compound hydrochloride | 5638-78-8 [smolecule.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 7. fiveable.me [fiveable.me]

- 8. insilicosci.com [insilicosci.com]

- 9. longdom.org [longdom.org]

- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. edutinker.com [edutinker.com]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. fiveable.me [fiveable.me]

- 16. hpc.hku.hk [hpc.hku.hk]

- 17. ORCA - FACCTs [faccts.de]

- 18. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 19. fiveable.me [fiveable.me]

- 20. dockdynamics.com [dockdynamics.com]

- 21. d-nb.info [d-nb.info]

- 22. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of Morpholine-4-carboximidamide Derivatives

This guide provides a comprehensive framework for the computational modeling of Morpholine-4-carboximidamide derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will navigate the strategic application of in silico techniques to design, screen, and optimize novel therapeutic agents, moving beyond a mere recitation of protocols to explain the causal reasoning behind each critical step. Our approach is grounded in established scientific principles to ensure every described workflow is a self-validating system.

Introduction: The Therapeutic Potential of the this compound Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and target binding affinity, making it a valuable component in modern drug design.[3][4][5] The this compound core, which combines the favorable morpholine ring with a guanidine-like carboximidamide group, presents a unique scaffold for therapeutic innovation.[6][7] This structure serves as a versatile building block for creating libraries of compounds with the potential to interact with a wide array of biological targets, including enzymes and receptors implicated in various diseases.[3][6][8]

In silico modeling provides an indispensable toolkit for rapidly exploring the vast chemical space accessible through derivatization of this core structure. By leveraging computational methods, we can rationally design novel molecules, predict their biological activity, and evaluate their drug-likeness, thereby accelerating the discovery pipeline and focusing laboratory resources on the most promising candidates.[9][10][11]

This guide details a holistic and integrated in silico workflow, from initial library design through molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The Integrated In Silico Drug Discovery Workflow

Our computational strategy is designed as a multi-stage funnel, progressively filtering a large virtual library of derivatives to identify a small subset of high-potential candidates for synthesis and in vitro testing. Each stage builds upon the last, increasing the level of computational scrutiny and confidence in the predictions.

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Part 1: Virtual Library Design and Ligand Preparation

The foundation of any in silico screening campaign is a high-quality, diverse library of virtual compounds. The goal is to explore the chemical space around the core scaffold to identify key structure-activity relationships (SAR).[1]

Protocol 1: Virtual Library Generation

-

Define the Scaffold: The this compound core is defined as the constant region of the library.

-

Identify Attachment Points: Determine one or more positions on the scaffold where chemical substitutions (R-groups) are synthetically feasible. For our scaffold, derivatization could occur on the amine of the carboximidamide group or potentially on the morpholine ring itself if starting from a substituted morpholine.

-

Select R-Group Fragments: Curate a collection of chemical fragments to attach at the defined points. These fragments should represent a diverse range of properties (e.g., size, polarity, hydrogen bond donors/acceptors, aromaticity) to maximize the exploration of chemical space. Publicly available fragment libraries (e.g., ZINC, Enamine) are excellent sources.

-

Combinatorial Enumeration: Computationally "attach" each fragment to each attachment point on the core scaffold to generate the full virtual library. Tools like RDKit or Schrödinger's LigPrep can automate this process.

-

Ligand Preparation:

-

Generate 3D Coordinates: Convert the 2D structures into low-energy 3D conformations.

-

Assign Protonation States: Determine the likely protonation states of ionizable groups at a physiological pH (typically 7.4). This is critical for accurately modeling electrostatic interactions. The carboximidamide group, in particular, requires careful consideration of its pKa.

-

Enumerate Tautomers/Stereoisomers: Generate all relevant tautomeric forms and stereoisomers for each molecule to ensure the biologically active form is included in the screening.

-

Part 2: Structure-Based Screening via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target, estimating its binding affinity via a scoring function.[12] It serves as a powerful high-throughput filter to enrich the virtual library for potential binders.

Causality in Docking: Why These Steps?

A successful docking experiment hinges on meticulously preparing both the protein and the ligand. The protein's crystal structure, often obtained from the Protein Data Bank (PDB), is a static snapshot. We must prepare it to be a more realistic representation of the physiological environment. This involves adding hydrogen atoms (which are often not resolved in crystallography), assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate, and optimizing the hydrogen-bonding network. Failure to do so can lead to inaccurate scoring and the prediction of physically unrealistic binding poses.

Caption: The sequential workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking of Derivatives

-

Target Selection & Preparation:

-

Identify a relevant biological target (e.g., a kinase, protease, or receptor). For this guide, we will hypothetically select a target like mTOR, which has been studied with morpholine-containing inhibitors.[13][14]

-

Download the crystal structure from the PDB. If a co-crystallized ligand is present, it can be used to define the binding site and validate the docking protocol.

-

Using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, MOE), add hydrogens, remove water molecules not involved in binding, and optimize the structure.

-

-

Grid Generation: Define a cubic grid box that encompasses the entire binding pocket of the target protein. This box defines the search space for the docking algorithm.

-

Protocol Validation (Self-Validation Step):

-

Extract the co-crystallized ligand from the PDB structure.

-

Dock this native ligand back into the binding site.

-

Success Criterion: A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If this fails, the docking parameters or protein preparation must be revisited.

-

-

Library Docking: Systematically dock each prepared ligand from the virtual library (Protocol 1) into the defined grid.

-

Post-Docking Analysis:

-

Rank all derivatives based on their predicted binding energy (docking score).

-

Visually inspect the binding poses of the top-scoring compounds. A credible hit should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the active site.

-

Data Presentation: Example Docking Results

| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| M4C-001 (Core) | -6.5 | Lys78, Asp150 | 2 |

| M4C-023 | -8.9 | Lys78, Asp150, Tyr82 | 4 |

| M4C-045 | -8.2 | Leu130, Phe148 | 0 |

| M4C-071 | -9.5 | Lys78, Asp150, Gln132 | 3 |

Part 3: Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical correlation between the chemical features of a set of molecules and their biological activity.[15][16] Once a small set of compounds has been synthesized and tested in vitro, a QSAR model can be built to predict the activity of new, unsynthesized derivatives, thereby guiding the next round of synthesis.

Caption: Conceptual flow of building and using a QSAR model.

Protocol 3: QSAR Model Development

-

Data Curation: Assemble a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against the target of interest.

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and represent various physicochemical properties.[17]

-

Dataset Splitting: Divide the dataset into a training set (~70-80%) and a test set (~20-30%). The training set is used to build the model, while the test set is kept aside to validate its predictive power on unseen data.

-

Model Building: Using the training set, apply a statistical method (e.g., Genetic Algorithm-Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to find the best correlation between a subset of descriptors and biological activity.[17][18]

-

Model Validation (Self-Validation Step):

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high Q² value (typically > 0.5) indicates good internal consistency.

-

External Validation: Use the final model to predict the activity of the compounds in the test set. A high R²_pred value (typically > 0.6) between predicted and actual activities indicates strong predictive power.

-

Part 4: In Silico ADMET Profiling

An effective drug must not only be potent but also possess favorable pharmacokinetic properties.[11] Early in silico ADMET prediction helps to flag compounds that are likely to fail later in development due to poor absorption, rapid metabolism, or toxicity, saving significant time and resources.[10][19]

Protocol 4: ADMET Prediction

-

Select Models: Utilize a suite of validated computational models to predict key ADMET properties. Numerous commercial (e.g., ADMET Predictor, DEREK Nexus) and free web-based tools (e.g., pkCSM, SwissADME) are available.[20]

-

Calculate Properties: For the top-ranked hits from docking and/or QSAR analysis, calculate a profile of essential properties.

-

Analyze and Filter: Evaluate the predicted properties against established criteria for drug-likeness. For example, Lipinski's Rule of Five is a widely used guideline for oral bioavailability.

Data Presentation: Example ADMET Profile

| Derivative ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Caco-2 Permeability | Predicted hERG Blocker |

| Criteria | < 500 | < 5 | < 5 | < 10 | High | No |

| M4C-023 | 385.4 | 2.8 | 3 | 6 | High | No |

| M4C-071 | 410.5 | 3.5 | 2 | 7 | High | No |

| M4C-112 | 525.7 | 6.1 | 4 | 8 | Low | Yes |

Based on this profile, derivative M4C-112 would be flagged for potential issues with molecular weight, lipophilicity (LogP), and cardiac toxicity (hERG blockage), deprioritizing it for synthesis despite a potentially good docking score.

Conclusion: From Data to Discovery